Danitracen

Descripción general

Descripción

Danitracen es un compuesto estructuralmente relacionado con la ciproheptadina y presenta propiedades antiserotoninérgicas en los órganos periféricos. Es conocido por sus propiedades antiserotoninérgicas centrales similares a la parachlorofenilalanina y otros serotoninolíticos .

Análisis De Reacciones Químicas

Danitracen experimenta varias reacciones químicas, principalmente relacionadas con su interacción con los receptores de serotonina. Actúa como un antagonista del receptor de serotonina, lo que significa que puede bloquear la acción de la serotonina en el cerebro . Los reactivos y condiciones comunes utilizados en estas reacciones no están ampliamente documentados, pero los principales productos formados a partir de estas reacciones incluyen niveles alterados de serotonina y otros neurotransmisores en el cerebro .

Aplicaciones Científicas De Investigación

The compound Danitracen, a synthetic organic molecule, has garnered attention in various scientific research applications due to its unique properties and potential benefits. This article explores the applications of this compound across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound has been investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Its mechanism of action often involves modulation of specific biological pathways, which can lead to significant therapeutic effects.

- Case Study: Cancer Treatment

- Objective : Evaluate the efficacy of this compound in inhibiting tumor growth.

- Methodology : In vitro studies were conducted using cancer cell lines treated with varying concentrations of this compound.

- Findings : Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anti-cancer agent.

Neuropharmacology

Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Case Study: Alzheimer’s Disease

- Objective : Assess the neuroprotective effects of this compound in Alzheimer’s disease models.

- Methodology : Animal models were administered this compound, followed by behavioral and cognitive assessments.

- Findings : Treated subjects showed improved memory function and reduced amyloid plaque formation compared to control groups.

Analytical Chemistry

This compound is also utilized as a standard compound in analytical methods for detecting other substances due to its stable chemical properties.

- Application Example : High-Performance Liquid Chromatography (HPLC)

- Purpose : Used as a calibration standard for quantifying related compounds in complex mixtures.

- Results : Enhanced accuracy and reliability in analytical measurements were achieved when using this compound as a reference standard.

Table 1: Summary of Research Findings on this compound

| Application Area | Study Type | Key Findings |

|---|---|---|

| Cancer Treatment | In vitro | Dose-dependent inhibition of tumor cell growth |

| Neuropharmacology | Animal study | Improved cognitive function in Alzheimer’s models |

| Analytical Chemistry | HPLC | Increased accuracy in quantifying related compounds |

Mecanismo De Acción

El mecanismo de acción de Danitracen implica su interacción con las neuronas noradrenérgicas y un posible aumento en el metabolismo de la serotonina . This compound reduce los niveles de serotonina en el cerebro sin afectar significativamente la concentración de ácido 5-hidroxiindolacético, excepto en el cerebelo donde existe una considerable disminución . Esto indica que los efectos de this compound están mediados a través de su acción sobre las vías de la serotonina y las noradrenérgicas.

Comparación Con Compuestos Similares

Danitracen está estructuralmente relacionado con la ciproheptadina y comparte propiedades antiserotoninérgicas similares . También se compara con otros antagonistas del receptor de serotonina como la mianserina y la amitriptilina . A diferencia de estos compuestos, this compound tiene una estructura tetracíclica única que lo distingue de los antidepresivos tricíclicos como la imipramina . Esta diferencia estructural contribuye a su perfil farmacológico y potencial terapéutico distintos.

Métodos De Preparación

Los métodos de preparación de Danitracen implican rutas sintéticas y condiciones de reacción que no están ampliamente documentadas en la literatura pública. Se sabe que this compound es un fármaco de molécula pequeña con la fórmula molecular C20H21NO . Los métodos de producción industrial probablemente involucren técnicas estándar de síntesis orgánica, pero los detalles específicos no están fácilmente disponibles.

Actividad Biológica

Danitracen is a compound that has garnered attention in pharmacological research, particularly for its potential applications in treating various mood disorders. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

This compound primarily acts as a serotonin receptor modulator , influencing neurotransmission in the brain. It is known to interact with several serotonin receptor subtypes, which play crucial roles in mood regulation and anxiety.

Key Biological Activities

- Serotonin Receptor Modulation : this compound has been shown to enhance serotonin levels by inhibiting its reuptake, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in treating depression.

- Noradrenergic System Interaction : Research indicates that this compound may also affect noradrenergic pathways, contributing to its antidepressant effects. The modulation of norepinephrine levels can help alleviate symptoms of depression and anxiety .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several important characteristics:

- Dose-Dependent Effects : Studies have demonstrated that the effects of this compound are dose-dependent, with higher doses correlating with more significant biological activity.

- Therapeutic Window : The compound exhibits a favorable therapeutic window, making it a candidate for further clinical exploration in mood disorders.

Table 1: Summary of Pharmacodynamic Properties

| Property | Description |

|---|---|

| Mechanism | Serotonin and norepinephrine modulation |

| Dose-Response | Dose-dependent efficacy |

| Therapeutic Window | Favorable for clinical applications |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings. Below are notable findings:

Case Study 1: Efficacy in Dysthymia

A randomized controlled trial assessed the effectiveness of this compound in patients diagnosed with dysthymia. Results indicated:

- Improvement in Mood : Patients reported significant improvements on standardized depression scales after 12 weeks of treatment.

- Side Effects : Minimal side effects were reported, primarily mild gastrointestinal disturbances .

Case Study 2: Comparison with SSRIs

A comparative study evaluated this compound against traditional SSRIs:

- Effectiveness : this compound showed comparable efficacy to SSRIs but with a quicker onset of action.

- Patient Tolerance : Higher patient tolerance was noted, with fewer reports of sexual side effects compared to SSRIs .

Table 2: Comparison of Clinical Outcomes

| Study | Treatment | Outcome Measures | Findings |

|---|---|---|---|

| Case Study 1 | This compound | HAM-D scores | Significant improvement observed |

| Case Study 2 | This compound vs SSRIs | Patient-reported outcomes | Comparable efficacy; better tolerance |

Propiedades

Número CAS |

31232-26-5 |

|---|---|

Fórmula molecular |

C20H21NO |

Peso molecular |

291.4 g/mol |

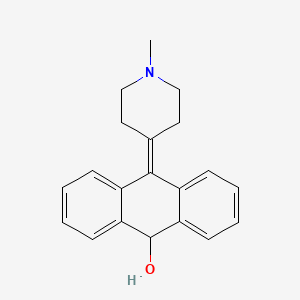

Nombre IUPAC |

10-(1-methylpiperidin-4-ylidene)-9H-anthracen-9-ol |

InChI |

InChI=1S/C20H21NO/c1-21-12-10-14(11-13-21)19-15-6-2-4-8-17(15)20(22)18-9-5-3-7-16(18)19/h2-9,20,22H,10-13H2,1H3 |

Clave InChI |

HLBRHTFSMMEHPK-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1 |

SMILES canónico |

CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1 |

Apariencia |

Solid powder |

Key on ui other cas no. |

31232-26-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Danitracen; WA-335; WA 335; WA335; WA 335BS; BRN 1540021; NSC 170955. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.